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Introduction: Organoids, three-dimensional (3D) cell cultures derived from stem cells or patient
tissues, have emerged as powerful preclinical models that closely recapitulate the physiology
and genetic diversity of their tissue of origin. This makes them invaluable for cancer research
and drug screening.[1][2] ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-
related factor 2 (NRF2).[3] NRF2 is a key transcription factor that regulates cellular defense
against oxidative stress.[4][5] In many cancers, the NRF2 pathway is hyperactivated,
contributing to therapeutic resistance.[6] ML385 inhibits NRF2 by binding to its CNC-bZIP
domain, which prevents it from binding to DNA and activating its downstream target genes.[4]
[71[8] This application note provides a detailed methodological framework for assessing the
efficacy of ML385 in cancer organoid models, covering experimental design, detailed protocols,
and data analysis.

Mechanism of Action: ML385 in the NRF2 Signaling
Pathway

ML385 specifically inhibits the transcriptional activity of NRF2.[7] Under normal conditions,
NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1
(KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. Upon exposure
to oxidative stress or in cancers with mutations in KEAP1, NRF2 dissociates from KEAP1,
translocates to the nucleus, and forms a complex with small Maf (sSMAF) proteins.[4] This
complex binds to the Antioxidant Response Element (ARE) in the promoter regions of its target
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genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1),
promoting antioxidant defense and cell survival.[9][10] ML385 disrupts the NRF2-sMAF
complex, thereby inhibiting the expression of these protective genes and sensitizing cancer
cells to therapeutic agents.[4][5] Furthermore, NRF2 inhibition by ML385 has been shown to
suppress the PI3K-mTOR signaling pathway, a critical pathway for cell growth and proliferation,
further contributing to its anti-cancer effects in organoid models.[6][11][12]
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Caption: ML385 inhibits the NRF2 signaling pathway.

Experimental Workflow for Assessing ML385
Efficacy

A systematic workflow is crucial for reliably assessing drug efficacy. The process begins with
the establishment and expansion of patient-derived organoid cultures, followed by ML385
treatment. Subsequently, a panel of assays is performed to evaluate the biological
consequences of NRF2 inhibition, including effects on organoid viability, morphology, protein
expression, and oxidative stress levels.

Caption: Overall experimental workflow for ML385 efficacy testing.

Experimental Protocols
Protocol 1: Cancer Organoid Culture and Maintenance

This protocol describes the general steps for thawing and maintaining organoid cultures.
Specific media formulations and passaging frequencies will be model-dependent.

Materials:

Cryopreserved cancer organoids

Basal medium (model-specific)

Complete growth medium (model-specific, containing necessary growth factors)[13]

Extracellular Matrix (ECM) (e.g., Matrigel® or Cultrex® BME)

Organoid Wash Medium

6-well or 24-well tissue culture plates

37°C water bath, 37°C/5% CO:2 incubator

Procedure:
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Preparation: Thaw ECM on ice overnight. Warm complete growth medium and culture plates
in a 37°C incubator.

Thawing: Rapidly thaw the vial of cryopreserved organoids in a 37°C water bath.

Washing: Transfer the thawed organoid suspension to a 15 mL conical tube containing 10
mL of basal medium. Centrifuge to pellet the organoids.

Embedding: Carefully aspirate the supernatant and resuspend the organoid pellet in cold
liquid ECM. Dispense 40-50 pL droplets ("domes") of the organoid-ECM mixture into the pre-
warmed culture plate.[14]

Gelation: Place the plate in a 37°C incubator for 15-30 minutes to allow the ECM domes to
solidify.[13]

Culture: Gently add 2 mL (for 6-well) or 500 pL (for 24-well) of pre-warmed complete growth
medium to each well.

Maintenance: Replace the culture medium every 2-3 days. Passage organoids every 7-14
days, depending on their growth rate.

Protocol 2: ML385 Treatment of Organoids

Materials:

Established organoid cultures
ML385 (soluble in DMSO)|[3]
Complete growth medium

DMSO (vehicle control)

Procedure:

Stock Solution: Prepare a high-concentration stock solution of ML385 in DMSO. Store
aliquots at -20°C.
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e Working Solutions: On the day of the experiment, prepare serial dilutions of ML385 in
complete growth medium to achieve the desired final concentrations (e.g., 0.1 uM to 20 uM).
Also, prepare a vehicle control medium containing the same final concentration of DMSO as
the highest ML385 concentration.

o Treatment: Aspirate the old medium from the organoid cultures. Add the medium containing
the appropriate ML385 concentration or the vehicle control to the respective wells.

 Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) at 37°C
and 5% CO:. The incubation time should be optimized for the specific organoid model and
experimental endpoint.

Protocol 3: Organoid Viability Assessment (CCK-8
Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number
of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by
dehydrogenases in living cells to produce an orange-colored formazan dye.[15][16]

Materials:

o ML385-treated organoid cultures in a 96-well plate
e Cell Counting Kit-8 (CCK-8) reagent

e Microplate reader (450 nm absorbance)
Procedure:

» Assay Setup: Plate organoids and perform ML385 treatment as described above, typically in
a 96-well format for higher throughput.

o Reagent Addition: At the end of the treatment period, add 10 pL of CCK-8 solution to each
well.[16][17]

 Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary
depending on the metabolic activity of the organoid model.[15]
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e Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][18]

o Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control
after subtracting the background absorbance from wells with medium only.

Protocol 4: Protein Expression Analysis

A. Western Blot

Western blotting is used to quantify changes in the expression levels of NRF2 and its
downstream targets (e.g., NQO1, HO-1).

Materials:

o ML385-treated organoids

o Organoid Harvesting Solution (e.g., Cultrex®)[19]

» RIPA Lysis Buffer with protease and phosphatase inhibitors

e Primary antibodies (anti-NRF2, anti-NQO1, anti-HO-1, anti-Lamin B for nuclear fraction, anti-
-actin for whole-cell lysate)

e HRP-conjugated secondary antibodies
o Chemiluminescence substrate and imaging system
Procedure:

e Harvesting: Depolymerize the ECM and harvest organoids according to the manufacturer's
protocol (e.g., using a hon-enzymatic harvesting solution on ice).[19]

e Lysis: Lyse the harvested organoid pellets in RIPA buffer. For nuclear translocation analysis,
perform nuclear/cytoplasmic fractionation.[20][21]

» Quantification: Determine protein concentration using a BCA or Bradford assay.

o Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a
PVDF or nitrocellulose membrane.
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e Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in
TBST) and incubate with primary antibodies overnight at 4°C.[22]

o Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and
visualize protein bands using a chemiluminescence detection system.

e Analysis: Quantify band intensities using image analysis software and normalize to a loading
control (e.g., B-actin).

B. Whole-Mount Immunofluorescence (IF)

IF allows for the visualization of protein expression and localization (e.g., NRF2 nuclear
translocation) within the 3D organoid structure.

Materials:

o ML385-treated organoids cultured in chamber slides or 96-well optical plates
» 4% Paraformaldehyde (PFA) for fixation

» Permeabilization Buffer (e.g., PBS with 0.2-0.5% Triton X-100)[23]
e Blocking Buffer (e.g., PBS with 5% BSA and 0.3% Triton X-100)[23]
e Primary antibodies (e.g., anti-NRF2)

o Fluorophore-conjugated secondary antibodies

e Nuclear counterstain (e.g., DAPI)

¢ Mounting medium

o Confocal microscope

Procedure:

» Fixation: Gently wash organoids with PBS, then fix with 4% PFA for 30-60 minutes at room
temperature.
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o Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 30
minutes.[23]

» Blocking: Incubate in Blocking Buffer for at least 1-2 hours at room temperature or overnight
at 4°C to reduce non-specific antibody binding.[24]

» Primary Antibody: Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.

e Secondary Antibody: Wash organoids multiple times with PBS/wash buffer. Incubate with the
appropriate fluorophore-conjugated secondary antibody and DAPI for 2-4 hours at room
temperature, protected from light.[23]

e Mounting & Imaging: Wash again, then mount the organoids. Acquire z-stack images using a
confocal microscope.

Protocol 5: Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorogenic probe to measure intracellular ROS levels via live-cell imaging.
An increase in ROS is an expected consequence of NRF2 inhibition.[4][9]

Materials:

ML385-treated organoids

ROS-sensitive fluorogenic probe (e.g., CellROX™ Deep Red or DCFDA)

Live-cell imaging medium (e.g., DMEM without phenol red)

Confocal microscope with a live-cell imaging chamber (37°C, 5% COx2)
Procedure:

e Probe Loading: At the end of the ML385 treatment, remove the culture medium and add
fresh, pre-warmed medium containing the ROS-sensitive probe at the manufacturer's
recommended concentration.[25]

e Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[25]
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e Washing: Gently remove the probe-containing medium and wash the organoids with pre-
warmed live-cell imaging medium to remove excess probe.[25][26]

e Imaging: Immediately image the organoids using a confocal microscope equipped with an
environmental chamber.[25][26] Use appropriate laser lines and filters for the selected probe.

e Analysis: Quantify the mean fluorescence intensity per organoid or per cell using image
analysis software. Compare the ROS levels between vehicle-treated and ML385-treated
groups.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison and
interpretation.

Table 1: Effect of ML385 on Organoid Viability (ICso Values)

L Primary Tumor NRF2/KEAP1 ML385 ICso (M)
Organoid Line
Type Status after 72h
LUSC-01[6] Lung Squamous Cell KEAP1 Mutant 35+04
CRC-05 Colorectal Cancer Wild-Type 128+1.1
PDAC-03 Pancreatic Cancer NRF2 Amplified 21+0.3
Head & Neck _
HNSCC-02[8] Wild-Type 9.5+0.9
Squamous

Data are presented as mean * standard deviation from three independent experiments.

Table 2: Relative Protein Expression Following ML385 Treatment
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Fold Change vs.

) Vehicle
Target Protein Treatment Group ) p-value
(Normalized to f3-
actin)
NRF2 (Nuclear) 5 uM ML385 (48h)[6] 0.45 + 0.05 <0.01
NQO1 5 uM ML385 (48h)[6] 0.31+0.04 <0.01
HO-1 5 uM ML385 (48h)[9] 0.52 +0.07 <0.01

Data represent mean fold change + standard deviation from Western blot quantification in the
LUSC-01 organoid line.

Table 3: Intracellular ROS Levels Following ML385 Treatment

Mean Fluorescence
Fold Change vs.

Treatment Group Intensity (Arbitrary . p-value
] Vehicle
Units)
Vehicle (DMSO) 100 + 8.2 1.0 -
5 uM ML385 (24h)[4] 245+ 15.1 2.45 < 0.001

Data represent mean fluorescence intensity + standard deviation from live-cell imaging in the
LUSC-01 organoid line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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